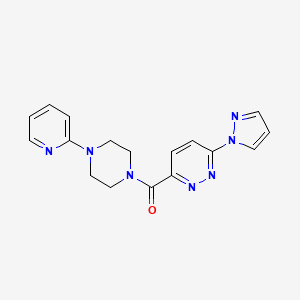

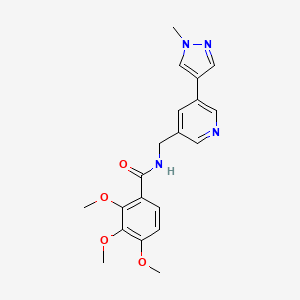

![molecular formula C20H21N3O3 B2861874 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide CAS No. 896356-30-2](/img/structure/B2861874.png)

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide” belongs to the class of quinazolinones, which are heterocyclic compounds. Quinazolinones have a wide range of biological activities and are important in medicinal chemistry .

Synthesis Analysis

Quinazolinones can be synthesized through various methods. One common method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Another method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes .Molecular Structure Analysis

The molecular structure of quinazolinones consists of a fused two-ring system, with one aromatic benzene ring and one heterocyclic ring containing two nitrogen atoms .Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions due to the presence of multiple reactive sites in their structure. For example, they can participate in condensation reactions, cyclization reactions, and annulation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones can vary widely depending on their specific structure. They are generally stable compounds and many of them exhibit good solubility in common organic solvents .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Quinazolin-4-ylamino derivatives, which are closely related to the specified chemical, have shown potential in antiviral applications. A study conducted by Luo et al. (2012) highlighted the synthesis of (quinazolin-4-ylamino)methyl-phosphonates and their weak to good anti-Tobacco mosaic virus (TMV) activity. This study indicates the potential of quinazolin derivatives in developing antiviral agents (Luo et al., 2012).

Anticonvulsant Activity

Another study by El-Helby and Wahab (2003) explored the synthesis of 3-substituted 3H-quinazolin-4-one derivatives, demonstrating significant anticonvulsant activity at low doses. This points towards the therapeutic potential of quinazolinone derivatives in treating convulsions (El-Helby & Wahab, 2003).

Anti-Inflammatory and Analgesic Applications

Alagarsamy et al. (2008) synthesized a series of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones, investigating their analgesic, anti-inflammatory, and ulcerogenic index activities. Their findings indicate the potential of these compounds in developing new analgesic and anti-inflammatory agents (Alagarsamy et al., 2008).

Antitumor Activity

The antitumor potential of quinazolinone derivatives has been explored in various studies. For instance, Al-Suwaidan et al. (2016) designed and synthesized 3-benzyl-substituted-4(3H)-quinazolinones, showing remarkable broad-spectrum antitumor activity. This suggests the potential use of quinazolinone derivatives in cancer therapy (Al-Suwaidan et al., 2016).

Corrosion Inhibition

In a different application, Kumar et al. (2020) investigated the corrosion inhibition ability of quinazoline derivatives on mild steel in acidic medium. Their study demonstrated that these compounds could serve as efficient corrosion inhibitors, which is a significant application in material science (Kumar et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-14-6-8-15(9-7-14)10-12-21-18(24)11-13-23-19(25)16-4-2-3-5-17(16)22-20(23)26/h2-9H,10-13H2,1H3,(H,21,24)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJYBFJKSWZVJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2861796.png)

![2-Chloro-N-[3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propyl]propanamide](/img/structure/B2861799.png)

![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B2861803.png)

methanone](/img/structure/B2861807.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2861809.png)